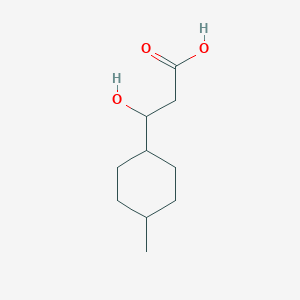
3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid is an organic compound characterized by a hydroxy group and a methylcyclohexyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid typically involves the hydroxylation of 3-(4-methylcyclohexyl)propanoic acid. This can be achieved through various methods, including catalytic hydrogenation and oxidation reactions. One common approach is the catalytic hydrogenation of 3-(4-methylcyclohexyl)propanoic acid using a palladium catalyst under hydrogen gas, followed by oxidation with a suitable oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial settings to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and amination reagents like ammonia or primary amines.
Major Products Formed:
Oxidation: Formation of 3-oxo-3-(4-methylcyclohexyl)propanoic acid or 3-carboxy-3-(4-methylcyclohexyl)propanoic acid.
Reduction: Formation of 3-(4-methylcyclohexyl)propanol or 3-(4-methylcyclohexyl)propane.
Substitution: Formation of 3-chloro-3-(4-methylcyclohexyl)propanoic acid or 3-amino-3-(4-methylcyclohexyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and as a biomarker for certain physiological conditions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes. The compound may also modulate oxidative stress pathways and inflammatory responses, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
3-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group on the phenyl ring.
3-Hydroxy-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom on the phenyl ring.
Uniqueness: 3-Hydroxy-3-(4-methylcyclohexyl)propanoic acid is unique due to the presence of the methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C10H18O3 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
3-hydroxy-3-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h7-9,11H,2-6H2,1H3,(H,12,13) |
InChI-Schlüssel |
GVYNKJVBUMGHSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


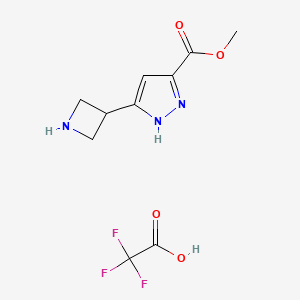

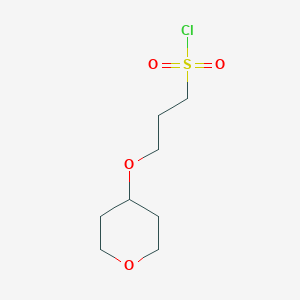
![(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13529892.png)
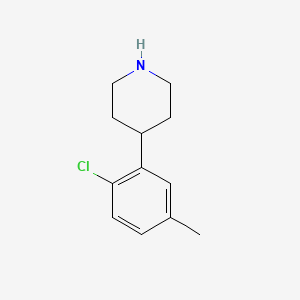

![N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride](/img/structure/B13529907.png)
![6-acetyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B13529915.png)
![2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile](/img/structure/B13529918.png)

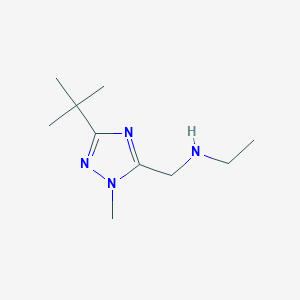

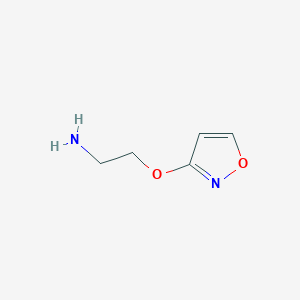
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B13529951.png)
